3-(3-Thienyloxy)-benzenamine
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Overview
Description
3-(3-Thienyloxy)-benzenamine is an organic compound that features a benzene ring substituted with an amine group and a thienyloxy group. This compound is of interest due to its unique structural properties, which combine the aromaticity of benzene with the heterocyclic nature of thiophene. These properties make it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Thienyloxy)-benzenamine typically involves the reaction of 3-bromothiophene with an appropriate benzene derivative under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 3-bromothiophene reacts with an amine-substituted benzene in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization or column chromatography to ensure high purity for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(3-Thienyloxy)-benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder, hydrochloric acid
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, sulfonic acids, halogenated compounds
Scientific Research Applications
3-(3-Thienyloxy)-benzenamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Thienyloxy)-benzenamine involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions in biological systems. It may also bind to specific enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3-(3-Thienyloxy)-propanamine: Similar structure but with a propyl linker instead of a benzene ring.
3-(3-Thienyloxy)-benzoic acid: Contains a carboxylic acid group instead of an amine group.
3-(3-Thienyloxy)-benzaldehyde: Contains an aldehyde group instead of an amine group.
Uniqueness
3-(3-Thienyloxy)-benzenamine is unique due to its combination of a benzene ring with an amine group and a thienyloxy group. This structural arrangement provides distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its significance in scientific research and industrial applications .
Properties
Molecular Formula |
C10H9NOS |
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Molecular Weight |
191.25 g/mol |
IUPAC Name |
3-thiophen-3-yloxyaniline |
InChI |
InChI=1S/C10H9NOS/c11-8-2-1-3-9(6-8)12-10-4-5-13-7-10/h1-7H,11H2 |
InChI Key |
LNYBTEFPLSLCHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CSC=C2)N |
Origin of Product |
United States |
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